(5Z)-5-(2-bromobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
4-[(Z)-1-(2-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromophenyl group and a methylphenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(2-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE typically involves the condensation of 2-bromobenzaldehyde with 4-methylphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the imidazole ring, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(2-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4-[(Z)-1-(2-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(2-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobenzophenone: Another brominated aromatic compound with similar structural features.
2-Bromo-1-(4-methylphenyl)-1-propanone: A brominated ketone with a methylphenyl group.
Uniqueness
4-[(Z)-1-(2-BROMOPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H13BrN2O |
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Molecular Weight |
341.2 g/mol |
IUPAC Name |
(4Z)-4-[(2-bromophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-5-one |
InChI |
InChI=1S/C17H13BrN2O/c1-11-6-8-12(9-7-11)16-19-15(17(21)20-16)10-13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,20,21)/b15-10- |
InChI Key |
UVPYSBRXTYPVMV-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Br)/C(=O)N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Br)C(=O)N2 |
Origin of Product |
United States |
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